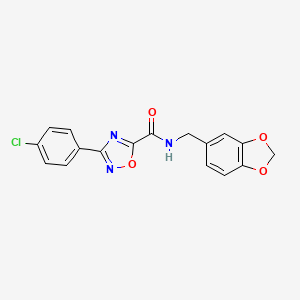![molecular formula C15H11N3O4 B15002431 6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15002431.png)
6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[310]hexane-1,5-dicarbonitrile is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating analogs of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Applications De Recherche Scientifique
6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which 6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
- 6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane)
Uniqueness
6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and potential biological activities. Its dimethoxyphenyl group, in particular, may offer unique interactions with biological targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H11N3O4 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N3O4/c1-21-9-4-3-8(5-10(9)22-2)11-14(6-16)12(19)18-13(20)15(11,14)7-17/h3-5,11H,1-2H3,(H,18,19,20) |
Clé InChI |
ORGUJBMWJOLBHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C3(C2(C(=O)NC3=O)C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![3-methyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B15002355.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide](/img/structure/B15002359.png)
![(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B15002366.png)
![1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B15002370.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002376.png)
![(1S,2S,4S,6R)-3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15002384.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
![2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B15002420.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15002424.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002443.png)
